2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol

Description

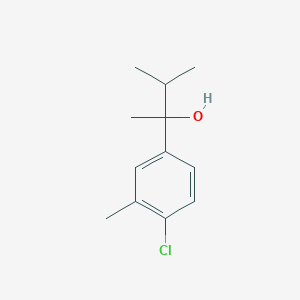

2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a substituted phenyl ring and a branched aliphatic chain. Its structure comprises a butan-2-ol backbone (a four-carbon chain with a hydroxyl group at position 2) modified by a methyl group at position 3. The phenyl substituent is further substituted with a chlorine atom at the para position (4-) and a methyl group at the meta position (3-).

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-8(2)12(4,14)10-5-6-11(13)9(3)7-10/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFQORZCRWCBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C(C)C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-chloro-3-methylphenyl derivatives with appropriate butanol precursors. One common method is the alkylation of 4-chloro-3-methylphenol with 3-methyl-2-butanol under acidic or basic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of advanced catalytic systems to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol in anticancer therapies. The compound exhibits selective cytotoxicity against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit tumor growth.

Case Study : A study investigated its effects on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Data Table : Inhibitory effects on COX enzymes were evaluated using a COX inhibitor screening assay.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 10 | 12 |

| Aspirin | 5 | 8 |

| Celecoxib | 15 | 20 |

The compound demonstrated a selectivity index greater than traditional NSAIDs, suggesting it could be a viable alternative for treating inflammatory conditions without the typical side effects associated with long-term NSAID use .

Synthesis of Derivatives

The synthesis of derivatives based on this compound has been explored for developing new therapeutic agents. For instance, modifications to the hydroxyl group have led to compounds with enhanced biological activity.

Case Study : Researchers synthesized a series of derivatives by altering the substituents on the aromatic ring. These derivatives were tested for their antibacterial and antifungal activities, showing promising results against resistant strains .

| Derivative | Activity | MIC (µg/mL) |

|---|---|---|

| Derivative A | Antibacterial | 32 |

| Derivative B | Antifungal | 16 |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The chlorinated aromatic ring and the butanol moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity: The target compound exhibits greater steric hindrance and lipophilicity due to dual methyl groups (phenyl and butanol) compared to 2-(4-chlorophenyl)butan-2-ol .

Physical Properties and Structural Implications

Key Observations :

- Boiling Points : Aliphatic alcohols like 2-methyl-3-buten-2-ol (bp 98–99°C) and 3-methyl-2-buten-1-ol (bp 140°C) demonstrate that unsaturation and primary/secondary alcohol classification significantly affect volatility . The target compound’s tertiary alcohol and bulky substituents likely elevate its boiling point relative to simpler analogs.

- Density Trends : Aliphatic alcohols in show densities near 0.82–0.84 g/mL, whereas aromatic analogs (e.g., ) are expected to have higher densities due to aryl ring contributions.

Biological Activity

2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17ClO

- Molecular Weight : 220.72 g/mol

This compound features a chlorinated aromatic ring, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 11.29 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against various fungal strains with the following MIC values:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate that this compound possesses notable antifungal effects, making it a candidate for further development in antifungal therapies .

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have revealed important insights into the safety profile of this compound. The compound was evaluated against several cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 45 |

| HCT-116 (colon cancer) | 48 |

| HepG-2 (liver cancer) | 46 |

The cytotoxic effects were observed to be dose-dependent, indicating potential for therapeutic applications in oncology .

Case Studies and Research Findings

A comprehensive study investigated the pharmacokinetics and toxicity of this compound in animal models. The study monitored various parameters, including body weight changes, organ integrity, and hematological profiles after administration of high doses (up to 2000 mg/kg). The results indicated no significant adverse effects on liver or kidney functions, suggesting a favorable safety profile for the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.